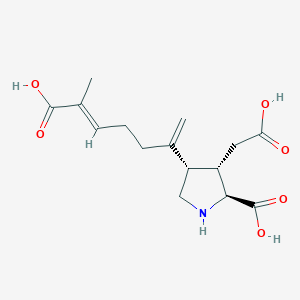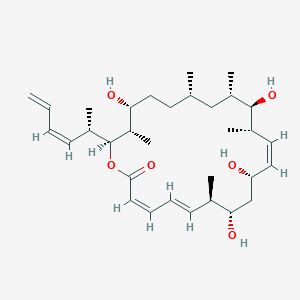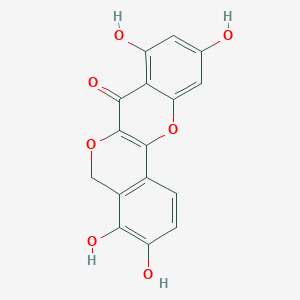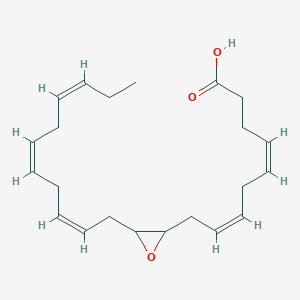
10(11)-EpDPE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,7Z,13Z,16Z,19Z)-10,11-epoxydocosapentaenoic acid is an EpDPE obtained by formal epoxidation across the 10,11-double bond of all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It has a role as a human xenobiotic metabolite. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid. It is a conjugate acid of a (4Z,7Z,13Z,16Z,19Z)-10,11-epoxydocosapentaenoate.
Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications for Electric Utilities
10(11)-EpDPE finds relevance in the field of photovoltaic power systems. The Electric Power Research Institute (EPRI) has engaged in identifying and introducing photovoltaic (PV) power systems that are cost-effective. These systems can address small and remote power supply challenges, offering financial savings and building experience with photovoltaics among electric utility engineers (Bigger, Kern, & Russell, 1991).
E-Healthcare and Disease Risk Prediction
This compound plays a significant role in e-healthcare, particularly in privacy-preserving disease risk prediction schemes. These schemes are essential for big data mining-driven disease risk predictions, ensuring security and privacy in e-healthcare. The implementation of this compound in this context ensures efficient and private computation of disease risk predictions, significantly benefiting real-time e-healthcare and medical emergencies (Yang et al., 2019).
Structural Design and Analysis in Electric Power Research
In the structural research program of EPRI's Nuclear Safety and Analysis Department, this compound has applications in studying structural interaction with fluid, soil, or other components. This research involves establishing experimental benchmarks and multidimensional analysis options, which contribute to the verification of simplified design methods in the nuclear power industry (Chan, 1978).
Executable Scientific Publications
This compound finds its application in enhancing the reproducibility of experiments in e-Science. The Executable Paper (EP) concept, which includes data sets, code, and software in electronic publications, allows readers to validate presented results. This approach uses technology like this compound to preserve data sets and re-run code and software, thus maintaining long-term compatibility and addressing issues in the realization of EP (Strijkers et al., 2011).
Multiobjective Economical Power Dispatch Problem
In solving the economical power dispatch problem (EPDP), which is critical for system operators, this compound is used to optimize generation fuel costs and emissions. The complexity and non-convex nature of this problem make this compound a valuable tool for achieving Pareto optimal solutions in the context of power systems (El‐Ela et al., 2018).
Nursing Education and Development
This compound is involved in the development and evaluation of educational programs, such as the Educational Program on Developmental Positioning (EPDP) for nurses in neonatal intensive care units. This program aims to improve the performance of nurses by increasing their knowledge, attitudes, and self-efficacy (Yun & Kim, 2022).
Eigenschaften
Molekularformel |
C22H32O3 |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
(4Z,7Z)-9-[3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]nona-4,7-dienoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-11-14-17-20-21(25-20)18-15-12-9-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12- |
InChI-Schlüssel |
YYZNJWZRJUGQCW-UQZHZJRSSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\CCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC1C(O1)CC=CCC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



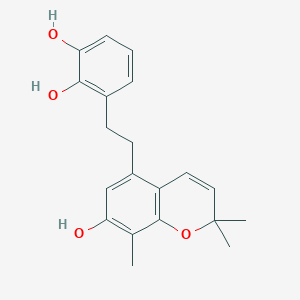
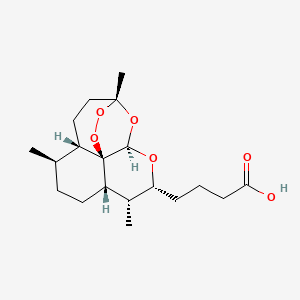
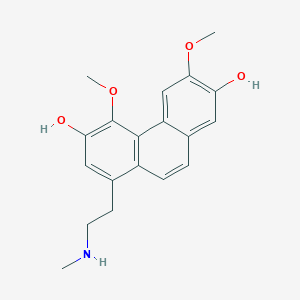



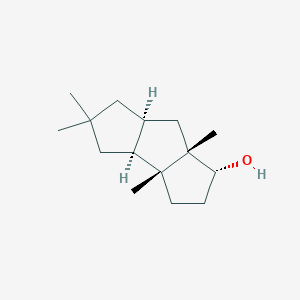
![3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1249731.png)
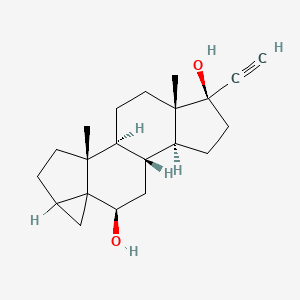
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2-one](/img/structure/B1249734.png)
